molecular formula C18H25N3O2 B106687 Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- CAS No. 131028-00-7

Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-

Cat. No. B106687
M. Wt: 315.4 g/mol
InChI Key: CEKSOYRGQQWHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PDP and has been found to have a variety of interesting properties that make it useful for a range of laboratory experiments. In

Mechanism Of Action

The mechanism of action of PDP involves its interaction with the dopamine transporter. PDP binds to the transporter and prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can have a range of effects on the brain and behavior.

Biochemical And Physiological Effects

PDP has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine, PDP has also been shown to increase the release of norepinephrine and serotonin in the brain. PDP has also been found to have anxiolytic and antipsychotic effects, which make it useful for studying the effects of these neurotransmitters on behavior.

Advantages And Limitations For Lab Experiments

One of the main advantages of using PDP in lab experiments is its high affinity for the dopamine transporter. This makes it useful for studying the effects of dopamine on the brain and behavior. However, one of the main limitations of using PDP is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on PDP. One area of research is in the development of more efficient synthesis methods for PDP. Another area of research is in the study of PDP's effects on other neurotransmitters, such as glutamate and GABA. Additionally, there is potential for the use of PDP in the development of new treatments for a range of neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been found to have a variety of potential applications in scientific research. Its high affinity for the dopamine transporter makes it useful for studying the effects of dopamine on the brain and behavior. While there are limitations to its use in lab experiments, there is potential for PDP to be used in the development of new treatments for a range of neurological disorders. Further research on PDP is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of PDP involves several steps that require specific reagents and conditions. The first step involves the reaction between 2,6-dimethylphenylhydrazine and ethyl acetoacetate to form 1-(2,6-dimethylphenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with pyrrolidine-2-one to form the final product, PDP. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

PDP has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. PDP has been found to have a high affinity for the dopamine transporter, which makes it useful for studying the effects of dopamine on the brain. PDP has also been found to have potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

CAS RN

131028-00-7

Product Name

Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

1-[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one

InChI

InChI=1S/C18H25N3O2/c1-14-5-3-6-15(2)18(14)20-11-9-19(10-12-20)17(23)13-21-8-4-7-16(21)22/h3,5-6H,4,7-13H2,1-2H3

InChI Key

CEKSOYRGQQWHCL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O

Other CAS RN

131028-00-7

Origin of Product

United States

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